![molecular formula C26H27N7O2S B4582466 9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582466.png)
9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C26H27N7O2S and its molecular weight is 501.6 g/mol. The purity is usually 95%.
The exact mass of the compound 9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is 501.19469430 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Compounds with complex heterocyclic structures, including pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, have been synthesized through various methods. These methods often involve cyclocondensation reactions, highlighting the chemical versatility and potential for generating diverse biological activities. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety demonstrates the synthetic accessibility of these compounds (Abdel‐Aziz et al., 2008). Additionally, the cyclocondensation of specific triazolopyrimidine derivatives with hydroxylamine or hydrazine showcases the reactivity and potential for generating novel structures (Desenko et al., 1998).
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of compounds with similar frameworks. For example, a study on the synthesis and antimicrobial evaluation of fused heterocyclic ring systems incorporating a phenylsulfonyl moiety found that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Shaaban et al., 2008). Another research effort reported the synthesis of tetrahydrobenzothienotriazolopyrimidine derivatives as potential antimicrobial agents, highlighting the therapeutic potential of such compounds (Soliman et al., 2009).
Antitumor Activities
The exploration of antitumor activities is another significant area of research. Compounds bearing the pyrazolo[1,5-a]pyrimidine scaffold have been evaluated for their potential as Aurora-A kinase inhibitors, which play a crucial role in cancer progression. For instance, certain derivatives were found to be equipotent to Doxorubicin, a well-known anticancer drug, in inhibiting the growth of HST116 colon tumor cell lines, underscoring their potential in cancer therapy (Shaaban et al., 2011).
properties
IUPAC Name |
13-(2-methylbutan-2-yl)-4-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N7O2S/c1-4-26(2,3)18-9-10-20-21(11-18)36-25-22(20)24-29-23(30-32(24)15-27-25)17-7-5-16(6-8-17)13-31-14-19(12-28-31)33(34)35/h5-8,12,14-15,18H,4,9-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJBHJUOKQGTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)CN6C=C(C=N6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Nitro-1H-pyrazol-1-YL)methyl]phenyl}-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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